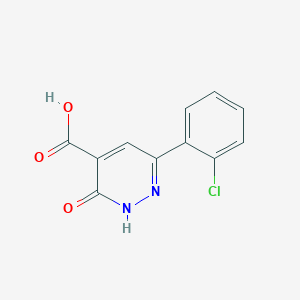

6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-4-2-1-3-6(8)9-5-7(11(16)17)10(15)14-13-9/h1-5H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJGOHUTCPJGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 273.66 g/mol. It features a dihydropyridazine ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with carbonyl compounds. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antioxidant Activity

Research has indicated that derivatives of dihydropyridazine exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO can be beneficial in treating conditions like gout and hyperuricemia.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in drug development.

Case Studies and Research Findings

- Xanthine Oxidase Inhibition : A study evaluated several derivatives for their XO inhibitory activity. The most potent compounds were found to have IC50 values in the micromolar range, suggesting strong potential as therapeutic agents against gout .

- Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cell cultures, indicating its potential as a protective agent against cellular damage .

- Antimicrobial Testing : Various tests against bacterial strains showed that the compound inhibited growth effectively, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Data Tables

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that derivatives of 3-oxo-2,3-dihydropyridazine can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : Certain studies have indicated that compounds related to 6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may inhibit cancer cell proliferation, particularly in breast and lung cancer cell lines .

Applications in Scientific Research

The compound has several notable applications in scientific research:

Medicinal Chemistry

The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its use as a scaffold for developing new drugs targeting various diseases.

Case Studies

- Antimicrobial Development : A study evaluated the effectiveness of synthesized pyridazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial potential .

- Anti-inflammatory Research : In a controlled experiment, the compound was administered to animal models with induced inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, suggesting its utility in developing anti-inflammatory therapies .

- Cancer Research : A recent investigation into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Comparison with Similar Compounds

The structural and functional properties of 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, halogen positions, and functional groups. Below is a detailed analysis:

Substituent Variations on the Pyridazine Ring

6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic Acid Derivatives (20a, 20b)

- Structure: These compounds feature a bromobenzoyl group at the 6-position and a nitro-substituted chlorophenyl group at the 2-position.

- Properties: Melting points: 288–289 °C (20b) . Higher molecular weights (~659 g/mol for 20a) due to bromine and additional substituents.

6-(4-Chlorobenzoyl)-3-oxo-2-phenyl-2,3-dihydropyridazine-4-carboxylic Acid Ethyl Ester (10a)

- Structure : Contains a 4-chlorobenzoyl group (para-substituted) and an ethyl ester instead of a carboxylic acid.

- Properties: The ester group reduces polarity compared to the carboxylic acid, improving lipid solubility. Synthesized via condensation of ethyl cyanoacetate and aryl hydrazines in acetic acid .

Halogen and Positional Isomerism

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid

- Structure : Chlorine is meta-substituted on the phenyl ring, and a methyl group replaces the carboxylic acid at position 4.

- Properties :

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : Fluorine replaces chlorine at the para position.

- Lower molecular weight (243.63 g/mol) due to fluorine’s smaller atomic mass .

Carboxylic Acid vs. Amide/Ester Derivatives

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : Lacks the chlorophenyl group and has a methyl substituent at position 5.

- Properties :

2-(4-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

- Structure : Features a 4-chlorobenzyl group instead of 2-chlorophenyl.

- Properties: Molecular formula: C₁₂H₉ClN₂O₃ (MW: 264.66 g/mol) .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Electronic Effects : Halogen substituents (Cl, Br, F) modulate electron density; bromine’s larger size and polarizability may enhance van der Waals interactions in brominated derivatives .

- Functional Group Impact : Carboxylic acid derivatives exhibit higher aqueous solubility and hydrogen-bonding capacity than esters or amides, favoring interactions with hydrophilic enzyme pockets .

Preparation Methods

General Synthetic Strategy for Pyridazin-3-one Derivatives

A widely established approach to synthesize pyridazin-3-one derivatives, which includes compounds structurally related to 6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride. This method yields pyridazin-3-one derivatives as sole isolable products with excellent yields.

- Key Reactants:

- 3-oxo-2-arylhydrazonopropanals (where the aryl group can be 2-chlorophenyl)

- Active methylene compounds such as cyanoacetic acid, p-nitrophenylacetic acid, or o-nitrophenylacetic acid

- Reaction Conditions:

- Reflux in acetic anhydride for approximately 1 hour

- Workup:

- Cooling to room temperature

- Filtration of precipitated solids

- Washing with ethanol

- Recrystallization from suitable solvents

This method produces the pyridazinone ring with the 3-oxo group and allows substitution at the 6-position with the aryl group from the hydrazonopropanal precursor. The carboxylic acid group at position 4 is introduced via the active methylene compound used (e.g., cyanoacetic acid).

| Entry | Hydrazonopropanal (Ar) | Active Methylene Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 3a | 2-chlorophenyl | Cyanoacetic acid | ~82 | 182–183 | Yellow crystals, high purity |

This procedure is documented as a general and efficient route to pyridazin-3-one derivatives, including those with 2-chlorophenyl substitution at position 6.

Catalytic Condensation Using Nanocatalysts

An alternative preparation involves the condensation of substituted benzil derivatives with cyanoacetohydrazide in the presence of nano-catalysts such as CCSO (cerium calcium sulfate oxide) nanoparticles under solvent-free conditions.

- Key Reactants:

- Substituted benzil (with 2-chlorophenyl group)

- Cyanoacetohydrazide (prepared by reacting cyanoethylacetate with hydrazine hydrate at low temperature)

- Catalyst:

- CCSO nano catalyst (~20 mg per 20 mmol reactants)

- Reaction Conditions:

- Heating at 110 °C for 2–4 minutes under solvent-free conditions

- Workup:

- Dissolution of solid product in minimal ethanol

- Filtration and precipitation by adding ice-cold water

- Washing and recrystallization from ethyl acetate

This method is notable for its rapid reaction times, high yields (90–95%), and the recyclability of the catalyst without significant loss of activity. The approach is suitable for preparing 3-oxo-5,6-disubstituted-2,3-dihydropyridazine derivatives, which structurally overlap with the target compound’s core.

Summary Table of Catalytic Condensation:

| Parameter | Details |

|---|---|

| Catalyst | CCSO nanoparticles |

| Temperature | 110 °C |

| Reaction Time | 2–4 minutes |

| Yield Range | 90–95% |

| Solvent | Solvent-free during reaction; ethanol for purification |

| Product Purity | 100% pure after recrystallization |

This catalytic method offers a green and efficient alternative to classical reflux methods and is applicable for synthesizing pyridazinone derivatives with various substituents, including 2-chlorophenyl.

Summary Table of Preparation Methods

Q & A

Q. What are the common synthetic routes for preparing 6-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step routes, such as condensation of substituted aldehydes with aminopyridazines, followed by cyclization. For example, analogous compounds (e.g., 4-chlorophenyl derivatives) are synthesized via palladium-catalyzed coupling or copper-mediated cyclization in solvents like DMF or toluene . Key factors include catalyst choice (e.g., Pd/Cu for regioselectivity), solvent polarity (to stabilize intermediates), and temperature control to minimize side reactions. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require acidic/basic conditions .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C for substituent positions), IR (to confirm carbonyl and carboxylic acid groups), and high-resolution mass spectrometry (HRMS) for molecular formula validation. X-ray crystallography is critical for resolving stereochemistry in dihydropyridazine rings . Purity is assessed via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and elemental analysis. For chlorophenyl derivatives, Cl isotopic patterns in mass spectra aid identification .

Q. How does the 2-chlorophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing Cl group enhances the acidity of the carboxylic acid (pKa ~2–3) and stabilizes the dihydropyridazine ring via resonance. Computational studies (DFT) show that the 2-chlorophenyl orientation affects π-π stacking in crystal structures, which can be validated experimentally via X-ray diffraction . Solubility in polar solvents (e.g., DMSO) is lower compared to unsubstituted analogs due to increased hydrophobicity .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of the 2-chlorophenyl group into the pyridazine ring?

- Methodological Answer : Regioselectivity is controlled by directing groups and catalyst systems. For example, pre-functionalization of the pyridazine ring with electron-donating groups (e.g., methyl) can direct electrophilic substitution to the para position. Palladium-mediated Suzuki-Miyaura coupling with 2-chlorophenylboronic acids allows precise aryl group installation. Solvent effects (e.g., toluene vs. DMF) and ligand selection (e.g., SPhos for steric hindrance) further enhance selectivity .

Q. How can conflicting reactivity data (e.g., oxidation vs. reduction) in dihydropyridazine derivatives be resolved?

- Methodological Answer : Contradictions often arise from varying redox conditions. For example, oxidation with KMnO₄ in acidic media converts dihydropyridazines to pyridazinones, while NaBH₄ selectively reduces carbonyl groups without affecting the aromatic ring. Systematic studies using cyclic voltammetry can map redox potentials, while in situ FTIR monitors intermediate formation. Computational modeling (e.g., Gaussian) predicts reactive sites under different conditions .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer : For enzyme inhibition assays, use recombinant enzymes (e.g., cyclooxygenase-2 or kinases) with fluorogenic substrates. Dose-response curves (IC₅₀ determination) require triplicate measurements and controls (e.g., celecoxib for COX-2). Molecular docking (AutoDock Vina) predicts binding modes, validated via mutagenesis (e.g., alanine scanning of active sites). For cellular assays, prioritize cytotoxicity screening (MTT assay) before mechanistic studies .

Q. How do solvent and pH conditions affect the stability of the dihydropyridazine ring during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show that neutral pH (6–8) in anhydrous DMSO or ethanol minimizes ring oxidation. Acidic conditions (pH <4) protonate the N-atoms, increasing susceptibility to hydrolysis. Degradation products (e.g., pyridazinones) are quantified via LC-MS. For solid-state stability, lyophilization with cryoprotectants (trehalose) reduces hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.